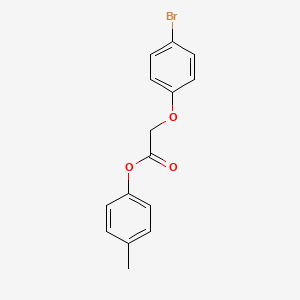

![molecular formula C17H19N3O3S B5554525 N-[(3R*,4R*)-3-hydroxy-1-(3-thienylacetyl)piperidin-4-yl]nicotinamide](/img/structure/B5554525.png)

N-[(3R*,4R*)-3-hydroxy-1-(3-thienylacetyl)piperidin-4-yl]nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of nicotinamide derivatives, which are structurally related to the compound , involves complex organic reactions. For instance, derivatives can be synthesized through reactions involving arylidinecyanothioacetamide in ethanol/piperidine solution under reflux conditions, leading to the formation of pyridine-2(1H)-thiones and subsequently various nicotinamide derivatives (Hussein et al., 2009). Another method involves the reaction of pyridine-2(1H)-thione derivative with α-halo-reagents, leading to nicotinic acid esters and thieno[2, 3-b]pyridines (Gad-Elkareem et al., 2006).

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives, including our compound of interest, is characterized by intricate arrangements that influence their reactivity and function. Studies such as those on human nicotinamide N-methyltransferase (NNMT) reveal insights into the structural basis for nicotinamide binding and the importance of specific residues in the active site for catalysis (Peng et al., 2011).

Chemical Reactions and Properties

Nicotinamide derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For example, nicotinic acid derivatives have been synthesized and characterized, showing potential for applications such as corrosion inhibition due to their ability to form protective films on metal surfaces (Jeeva et al., 2017). Additionally, the modification of nicotinamide derivatives to include thiophene moieties has led to compounds with significant fungicidal activities (Wu et al., 2022).

科学的研究の応用

Enzymatic Assays and Biochemical Pharmacology

Research has demonstrated the role of nicotinamide in assays for microsomal mixed-function oxidase activity, highlighting its inhibitory effects on the metabolism of known substrates of this system. This suggests that nicotinamide can significantly influence enzymatic activity, which is crucial for understanding oxidative metabolism and its inhibition mechanisms (Schenkman, Ball, & Estabrook, 1967).

Metabolic Pathways and Cancer Therapy

Nicotinamide N-methyltransferase (NNMT) has been identified as playing a significant role in regulating metabolic pathways, with high expression levels in various cancers. The structural basis for nicotinamide binding and the enzymatic process of NNMT catalysis have been explored to understand its role in metabolic regulation and potential as a molecular target for cancer therapy (Peng et al., 2011).

Substrate Recognition and Enzyme Inhibition

Further research into NNMT has led to the development of assays characterizing substrates and inhibitors, providing insight into the enzyme's substrate scope and potential inhibitor development. This is particularly relevant for diseases linked to NNMT overexpression, such as cancers, Parkinson's disease, diabetes, and obesity (van Haren et al., 2016).

Therapeutic Applications and Molecular Imaging

Nicotinamide's role extends to therapeutic applications, where it has been studied for its potential in treating various diseases. The synthesis of nicotinamide-1-15N for NMR hyperpolarization presents an innovative approach to enhance detection sensitivity, showcasing its utility in probing metabolic processes and potentially aiding in the diagnosis and treatment of diseases (Shchepin et al., 2016).

特性

IUPAC Name |

N-[(3R,4R)-3-hydroxy-1-(2-thiophen-3-ylacetyl)piperidin-4-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c21-15-10-20(16(22)8-12-4-7-24-11-12)6-3-14(15)19-17(23)13-2-1-5-18-9-13/h1-2,4-5,7,9,11,14-15,21H,3,6,8,10H2,(H,19,23)/t14-,15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSWZOIBVVOOMA-HUUCEWRRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1NC(=O)C2=CN=CC=C2)O)C(=O)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]([C@@H]1NC(=O)C2=CN=CC=C2)O)C(=O)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3R*,4R*)-3-hydroxy-1-(3-thienylacetyl)piperidin-4-yl]nicotinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(4-methylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5554444.png)

![2-(3-methoxypropyl)-9-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5554474.png)

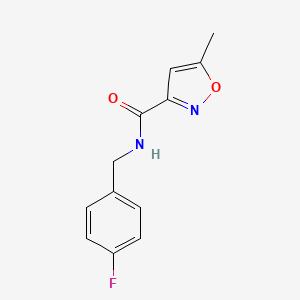

![2-(2,3-dihydro-1H-inden-1-yl)-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5554479.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[(2E)-3-phenylprop-2-en-1-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5554484.png)

![2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5554496.png)

![2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]acrylamide](/img/structure/B5554498.png)

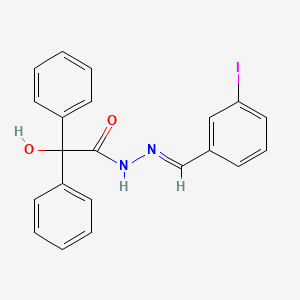

![3-(4-fluorophenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5554519.png)

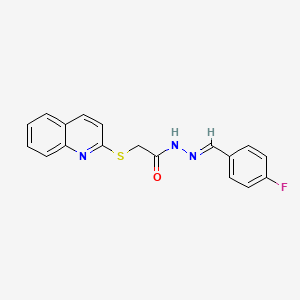

![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5554531.png)